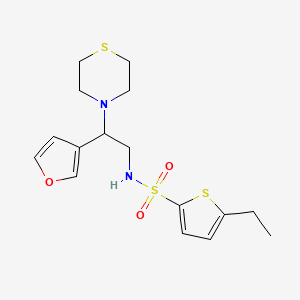

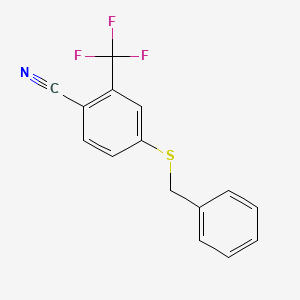

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

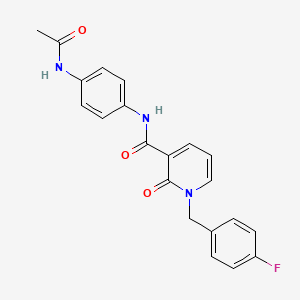

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide, also known as EFS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative, which means it contains a sulfur atom attached to a nitrogen atom, and it has a thiophene ring structure. EFS has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

Synthesis and Catalysis

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide may be involved in the synthesis and catalytic processes due to the reactivity of its furan and thiophene components. For instance, furans and thiophenes are utilized as key intermediates in the synthesis of insecticidal esters, leveraging the reactivity of substituted furan and thiophene rings for the creation of targeted chemical compounds (Elliott, Janes, & Pearson, 1971). Additionally, sulfonated graphene oxide has shown effectiveness as a catalyst in converting furan derivatives into biofuels, indicating the potential for sulfonamide derivatives in catalysis (Antunes et al., 2014).

Heterocyclic Chemistry

The compound's heterocyclic structure, containing furan and thiophene rings, plays a crucial role in drug discovery and development. Furan and thiophene rings are common scaffolds in medicinal chemistry, utilized for their stability, availability, and ease of functionalization (Sperry & Wright, 2005). These rings serve as versatile building blocks for developing therapeutic agents, highlighting the significance of compounds like 5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide in pharmaceutical research.

Polymer Science

In polymer science, the polarity and structural features of furan derivatives influence the properties of polymers. For example, poly(ethylene-2,5-furandicarboxylate) (PEF), derived from furan, exhibits superior gas barrier properties compared to its counterparts, attributed to the asymmetric and polar nature of the furan ring (Sun et al., 2019). This suggests that furan-containing compounds like 5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide could be explored for enhancing polymer characteristics.

Materials Science

In materials science, the electronic properties of thiophene derivatives are leveraged for applications in dye-sensitized solar cells. Conjugated linkers such as thiophene improve the performance of phenothiazine-based solar cells, demonstrating the potential of thiophene derivatives in the development of energy conversion materials (Kim et al., 2011).

Propriétés

IUPAC Name |

5-ethyl-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S3/c1-2-14-3-4-16(23-14)24(19,20)17-11-15(13-5-8-21-12-13)18-6-9-22-10-7-18/h3-5,8,12,15,17H,2,6-7,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIKCQUIZMJKPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2380955.png)

![(Z)-N-[(4-Chlorophenyl)methyl]-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2380956.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-[2-(3-methylthiophen-2-yl)ethyl]pentanamide](/img/structure/B2380960.png)